(2H-Tetrazol-2-yl)methanol

Description

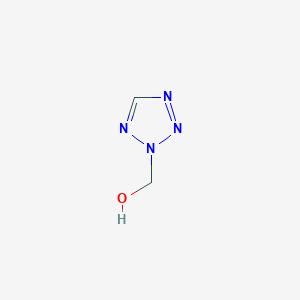

(2H-Tetrazol-2-yl)methanol is a heterocyclic compound featuring a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted with a hydroxymethyl group. Tetrazole derivatives are widely utilized in coordination chemistry due to their ability to act as ligands, forming stable complexes with metals . The compound’s molecular formula is inferred as C₂H₄N₄O (molecular weight: 100.08 g/mol), with key functional groups being the tetrazole ring and methanol moiety.

Properties

CAS No. |

86979-30-8 |

|---|---|

Molecular Formula |

C2H4N4O |

Molecular Weight |

100.08 g/mol |

IUPAC Name |

tetrazol-2-ylmethanol |

InChI |

InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2 |

InChI Key |

BAMDZMUAOHZBPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(N=N1)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2H-Tetrazol-2-yl)methanol can be approached through several methods. One common synthetic route involves the reaction of alcohols or aldehydes with sodium azide and triethyl orthoformate . This method is advantageous due to its moderate conditions and high yields. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .

Chemical Reactions Analysis

(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .

Scientific Research Applications

(2H-Tetrazol-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a bioisostere for carboxylic acids, enhancing the solubility and membrane permeability of pharmaceutical compounds . It also exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities . In industry, it is used in the production of polymers, explosives, and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (2H-Tetrazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize negative charges and facilitate receptor-ligand interactions .

Comparison with Similar Compounds

Structural Features and Functional Groups

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| (2H-Tetrazol-2-yl)methanol | C₂H₄N₄O | 100.08 | Tetrazole, methanol |

| Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate | C₁₂H₁₂N₆O₃ | 296.26 | Tetrazole, benzoxazole, ester |

| (2-methyl-5-nitro-1H-imidazol-1-yl)methanol | C₅H₇N₃O₃ | 157.13 | Imidazole, nitro, methanol |

| Thiazol-2-yl-methanol | C₄H₅NOS | 115.15 | Thiazole, methanol |

| (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol | C₆H₁₁N₃O | 141.17 | Triazole, methanol |

Key Observations :

- Tetrazole vs. Other Heterocycles: The tetrazole ring in this compound offers strong coordination capabilities, unlike imidazole or thiazole derivatives, which prioritize biological activity .

Key Observations :

Key Observations :

- Tetrazole-Benzoxazole Hybrids : Exhibit broad-spectrum biological activities due to synergistic effects of both rings .

- Imidazole Derivatives : Focus on antiviral applications, aligning with drug-repurposing studies for dengue and HCV .

- Thiazole/Triazole Derivatives : Primarily used in materials science or as synthetic intermediates .

Stability and Reactivity

- Tetrazole Derivatives : High thermal stability due to aromaticity, but sensitive to strong acids/bases .

- Nitro-Imidazole Derivatives : Reactivity driven by nitro groups, enabling redox-active behavior in drug candidates .

- Thiazole Derivatives : Sulfur atoms enhance metal-binding capacity, useful in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.